2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a synthetic organic compound featuring a 2-chlorobenzoate ester linked to a 2-oxoethylamine group substituted with a 2,4-difluorobenzyl moiety.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO3/c17-13-4-2-1-3-12(13)16(22)23-9-15(21)20-8-10-5-6-11(18)7-14(10)19/h1-7H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSTVLFHOQUMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves the reaction of 2,4-difluorobenzylamine with 2-chlorobenzoic acid. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester linkage. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or benzylamines.
Scientific Research Applications
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of Yields, Melting Points, and Substituents
Key Observations :
- Adamantyl Derivatives: The adamantyl group in compound 2b introduces steric bulk, which may enhance thermal stability (higher melting point) compared to the target compound’s flexible difluorobenzylamino group .
- Benzofuran Analogs : The benzofuran moiety in compound I introduces π-π stacking interactions and steric repulsion, influencing crystal packing differently than halogenated aromatic systems .
- Hydroxy vs. Halogen Substituents : The 4-hydroxybenzoate in exhibits higher solubility in polar solvents compared to halogenated analogs, which may limit the target compound’s bioavailability.
Molecular Interactions and Crystal Packing
Steric and Electronic Effects :
- The 2-chloro substituent in the target compound and analog I creates steric hindrance, affecting intermolecular interactions. In compound I, weak C–H···O hydrogen bonds and π–π interactions dominate crystal packing, whereas the target compound’s difluorobenzyl group may enhance hydrophobic interactions.
- Methoxy substituents (e.g., in compound II ) reduce steric repulsion compared to chloro groups, altering supramolecular assembly from dimeric chains (in chloro derivatives) to layered plates.
Biological Activity
The compound 2-((2,4-difluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a synthetic derivative with potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of drug development. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C15H13ClF2N2O3
- Molecular Weight : 344.73 g/mol
The compound features a chlorobenzoate moiety that may influence its interaction with biological systems.
Research indicates that compounds similar to this compound often act through the following mechanisms:
- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways.
- Antimicrobial Activity : Some studies suggest that such compounds can possess antimicrobial properties, affecting bacterial growth and survival.
Antiviral Activity
A study focused on the synthesis of related compounds showed promising antiviral activity against HIV by targeting integrase enzymes. This suggests that this compound might exhibit similar properties due to structural similarities with known integrase inhibitors like dolutegravir .
Anticancer Potential
Research into related benzoate derivatives has indicated potential anticancer activity. For instance, compounds featuring similar substituents have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Table 1: Summary of Biological Activities
| Activity Type | Related Studies | Observed Effects |
|---|---|---|
| Antiviral | Inhibition of integrase enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: HIV Integrase Inhibition
In a study examining the efficacy of various benzoate derivatives against HIV, it was found that compounds structurally related to this compound demonstrated significant inhibition of the integrase enzyme, crucial for viral replication. The study utilized molecular docking techniques to predict binding affinities and confirmed these predictions through in vitro assays.
Case Study 2: Anticancer Efficacy
Another research effort investigated the anticancer properties of similar compounds against breast cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through mitochondrial pathway activation. The study highlighted the importance of the difluorobenzyl group in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
